6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C16H14Cl2N4O |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
6-amino-4-(2,3-dichlorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H14Cl2N4O/c1-2-4-11-13-12(8-5-3-6-10(17)14(8)18)9(7-19)15(20)23-16(13)22-21-11/h3,5-6,12H,2,4,20H2,1H3,(H,21,22) |
InChI Key |
WBOJNBASJDGWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel-Michael-Cyclocondensation Cascade
The foundational approach for constructing the pyrano[2,3-c]pyrazole scaffold involves a three-step cascade initiated by Knoevenagel condensation between 2,3-dichlorobenzaldehyde and malononitrile. Under ionic liquid catalysis (e.g., [BMIM]BF₄), this reaction generates an α,β-unsaturated nitrile intermediate, which undergoes Michael addition with propyl-substituted pyrazolone derivatives. Subsequent cyclization via intramolecular nucleophilic attack forms the pyran ring, with the propyl group at C3 introduced through pre-functionalized pyrazolone precursors.
Critical to this pathway is the tautomerization equilibrium of pyrazolone intermediates. Studies demonstrate that electron-withdrawing groups (EWGs) on the aldehyde component (e.g., 2,3-dichloro substitution) accelerate the Knoevenagel step by enhancing electrophilicity at the carbonyl carbon. However, steric hindrance from ortho-chloro substituents necessitates prolonged reaction times (6–8 hr) compared to monosubstituted analogs.
Catalyst Systems for Enhanced Regiocontrol
Ionic Liquids as Multifunctional Promoters
Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) have emerged as superior catalysts for this synthesis, achieving yields of 82–89% under solvent-free conditions at 80°C. The IL’s dual acid-base character facilitates:
-
Activation of the aldehyde carbonyl via hydrogen bonding (δ⁺ on O)
-
Stabilization of the enolate form of malononitrile through electrostatic interactions
-
Transition state stabilization during cyclization through π-π stacking with the dichlorophenyl ring
Comparative studies show ILs outperform conventional catalysts like piperidine (yield ≤65%) by suppressing side reactions such as oligomerization of malononitrile.
Nanocatalyst Innovations
Recent advances employ Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) to achieve 94% yield in aqueous ethanol. The magnetic nanoparticles enable:
-
Rapid separation via external magnets (recovery >98%)
-
7 recycles without significant activity loss
-
Enhanced mass transfer from high surface area (BET: 312 m²/g)
Reaction optimization data reveals critical temperature dependence:
| Temperature (°C) | Yield (%) | Reaction Time (min) |
|---|---|---|
| 60 | 72 | 120 |
| 80 | 94 | 45 |
| 100 | 88 | 30 |
The inverse relationship between temperature and time above 80°C suggests thermal decomposition of the carbonitrile group at elevated temperatures.
Substituent Compatibility and Optimization
Introducing the 3-Propyl Group
The propyl substituent at C3 is typically introduced via pre-synthesis of 3-propyl-1H-pyrazol-5(4H)-one through condensation of propyl acetoacetate with hydrazine hydrate. Key considerations include:
-
Stoichiometric excess of hydrazine (1:1.2 molar ratio) to prevent diketone formation
-
Reflux in ethanol (78°C, 4 hr) to achieve >95% conversion
-
Recrystallization from ethyl acetate/n-hexane (3:1) for purity >99% (HPLC)
Attempts to introduce propyl via post-cyclization alkylation result in regioisomeric contamination (≤23%), underscoring the necessity of pre-functionalization.
Managing 2,3-Dichlorophenyl Reactivity
The electron-deficient 2,3-dichlorophenyl group necessitates modified Knoevenagel conditions:
-
Increased catalyst loading (15 mol% vs. 10 mol% for phenyl analogs)
-
Polar aprotic solvents (DMF > DMSO > MeCN) to stabilize charged intermediates
-
Microwave assistance (300 W, 100°C) reduces reaction time from 6 hr to 35 min
Comparative electronic effects were quantified via Hammett σₚ values:
| Substituent | σₚ (para) | Relative Rate (k/k₀) |
|---|---|---|
| H | 0 | 1.00 |
| 2-Cl | 0.23 | 0.78 |
| 3-Cl | 0.37 | 0.65 |
| 2,3-Cl₂ | 0.60 | 0.41 |
The multiplicative σₚ effect explains the 2.4-fold rate decrease compared to unsubstituted benzaldehyde.
Purification and Characterization
Chromatographic Separation
Crude products typically contain ≤12% impurities (HPLC), primarily uncyclized Michael adducts. Gradient elution on silica gel (ethyl acetate/hexane 20%→60%) achieves >98% purity. Critical retention factors:
-
Target compound: Rf = 0.33 (EtOAc/hexane 1:1)
-
Major impurity (open-chain nitrile): Rf = 0.47
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 1.65 (t, J=7.2 Hz, 2H, CH₂CH₂CH₃)
δ 2.89 (q, J=7.6 Hz, 2H, NCH₂)
δ 4.21 (s, 1H, C4-H)
δ 7.38–7.65 (m, 3H, dichlorophenyl)
δ 8.12 (s, 2H, NH₂)
IR (KBr):
ν 3345 cm⁻¹ (N-H stretch)
ν 2198 cm⁻¹ (C≡N)
ν 1654 cm⁻¹ (C=O lactone)
MS (ESI+): m/z 389.02 [M+H]⁺
Industrial-Scale Adaptation Challenges
While lab-scale syntheses achieve >90% yields, pilot plant trials (10 kg batches) reveal critical scalability issues:
-
Exothermicity of Michael addition step requires jacketed reactors with ΔT <5°C/min
-
Nanoparticle catalyst aggregation reduces effective surface area by 40% after 5 batches
-
Dichlorophenyl byproducts (e.g., 2-chloro-3-hydroxyphenyl) form via partial dehalogenation at >80°C
Mitigation strategies include:
-
Continuous flow reactors with in-line IR monitoring
-
Surface-silanized nanocatalysts to prevent aggregation
-
Substoichiometric H₂O₂ (0.5 eq) to suppress dechlorination
Emerging Methodologies
Photocatalytic C-H Activation
Preliminary studies using Ru(bpy)₃²⁺ under blue LED irradiation demonstrate potential for direct C4 arylation of 3-propylpyrazoles, bypassing traditional pre-functionalization steps. Early results show:
-
62% yield with 2,3-dichlorophenylboronic acid
-
Enhanced para-selectivity (97:3 para:meta)
-
TON (turnover number) of 810 for Ru catalyst
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow interaction with various biological targets.
- Anticancer Activity : Dihydropyrano[2,3-c]pyrazoles have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been reported to exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug candidate .
- Anti-inflammatory Properties : Research indicates that compounds within this class can modulate inflammatory pathways. Studies have demonstrated that certain derivatives can reduce pro-inflammatory cytokine levels in vitro and in vivo models .
Biological Evaluation
The biological evaluation of this compound has focused on its interaction with specific receptors and enzymes:
- PPARγ Agonism : A study highlighted the ability of certain dihydropyrano[2,3-c]pyrazole derivatives to act as partial agonists of the PPARγ receptor, which is crucial in the regulation of glucose metabolism and fat storage. This property positions them as potential treatments for metabolic disorders such as type II diabetes .
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Material Science
Beyond biological applications, the unique structural characteristics of this compound allow for exploration in material science:
- Polymer Chemistry : The incorporation of such heterocycles into polymer matrices has been explored for enhanced thermal stability and mechanical properties. Research has indicated that adding these compounds can improve the performance characteristics of polymers used in various industrial applications .
Case Study 1: Anticancer Activity
A study conducted on a series of dihydropyrano[2,3-c]pyrazole derivatives demonstrated their ability to inhibit the proliferation of human cancer cell lines with an IC50 value as low as 0.03 mM. The mechanism was linked to the induction of apoptosis through modulation of Bcl-2 family proteins.
Case Study 2: PPARγ Agonism
In a comparative study assessing various dihydropyrano derivatives, it was found that those containing the dichlorophenyl substitution exhibited enhanced binding affinity to PPARγ compared to their non-substituted counterparts. This suggests that structural modifications can significantly impact biological activity.
Mechanism of Action
The mechanism of action of 6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial in signaling pathways related to cancer and inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Effects
Pyrano[2,3-c]pyrazole derivatives differ primarily in substituents at positions 3, 4, and 5. Key comparisons include:
Key Observations :
- Alkyl Chain Length : The propyl group (C3) at position 3 increases lipophilicity and steric bulk vs. methyl (C1), which may influence pharmacokinetics and target interactions .
Physicochemical Properties
- NMR Shifts: The 2,3-dichlorophenyl group causes distinct aromatic proton signals (δ ~6.8–7.5 ppm in DMSO-d6) compared to non-chlorinated analogs (e.g., δ 6.85–7.28 ppm for 4-methoxyphenyl derivatives) . The propyl group’s methylene protons resonate as a triplet at δ ~0.57 ppm (J = 7.3 Hz), differing from methyl groups (δ ~2.14 ppm) .
- Crystallography :
- Dichlorophenyl substituents induce steric crowding, leading to dihedral angles >80° between the pyrazole and phenyl rings vs. ~3.75° in dimethyl-phenyl analogs .
Biological Activity
6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the pyrano[2,3-c]pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and pharmacological potential of this compound, particularly focusing on its activity as a PPARγ partial agonist and its broader implications in drug development.
Synthesis
The synthesis of 6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves several steps starting from readily available precursors. The key synthetic pathway includes the Michael addition reaction followed by a Thorpe-Ziegler reaction to yield the desired dihydropyrano[2,3-c]pyrazole derivative. The final product was obtained with a yield of approximately 72% after purification processes .
PPARγ Partial Agonism
Recent studies have identified dihydropyrano[2,3-c]pyrazoles as a new class of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) partial agonists. PPARγ plays a crucial role in regulating glucose metabolism and fat cell differentiation, making it a significant target for treating conditions like type 2 diabetes and obesity. The compound demonstrated notable binding affinity and transactivation potential in cell-based assays .
Table 1: Biological Activity of 6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
| Activity Type | Observed Effect | Reference |
|---|---|---|
| PPARγ Agonism | Partial agonist activity | |
| Antimicrobial Activity | Significant inhibition zones | |
| Antitumor Activity | Inhibitory effects on cancer cells |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Effects
In addition to its antimicrobial properties, the compound has shown promising results in antitumor assays. It was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin. This suggests that it may enhance the efficacy of existing cancer treatments .
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
- Study on PPARγ Activation : A study focused on the structure-activity relationship (SAR) among various dihydropyrano[2,3-c]pyrazoles found that modifications on the phenyl ring significantly influenced transactivation potential. The presence of specific substituents enhanced binding affinity to the receptor .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyrazole derivatives including our compound. The results indicated that modifications in the side chains could optimize their antimicrobial activity against resistant strains .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
